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molecular formula C7H16N2 B8617636 2,2-Dimethylcyclopentane-1,3-diamine

2,2-Dimethylcyclopentane-1,3-diamine

Cat. No. B8617636
M. Wt: 128.22 g/mol
InChI Key: LMWUVNSDFYGNLV-UHFFFAOYSA-N
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Patent
US08921368B2

Procedure details

Sodium (177 mg, 7.68 mmol) was added to a solution of crude 2,2-dimethylcyclopentane-1,3-dione dioxime (120 mg) in n-propanol (10 mL) at 80° C. The mixture was heated to reflux for 2 h, cooled to room temperature and poured into brine (30 mL). The mixture was extracted with dichloromethane (3×50 mL). The combined organic extracts were dried (MgSO4), filtered and concentrated to give crude 2,2-dimethylcyclopentane-1,3-diamine (85 mg), which was used in the next step without purification.
Quantity
177 mg
Type
reactant
Reaction Step One
Name
2,2-dimethylcyclopentane-1,3-dione dioxime
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3]1([CH3:12])[C:7](=[N:8]O)[CH2:6][CH2:5][C:4]1=[N:10]O>C(O)CC.[Cl-].[Na+].O>[CH3:2][C:3]1([CH3:12])[CH:7]([NH2:8])[CH2:6][CH2:5][CH:4]1[NH2:10] |f:3.4.5,^1:0|

Inputs

Step One
Name
Quantity
177 mg
Type
reactant
Smiles
[Na]
Name
2,2-dimethylcyclopentane-1,3-dione dioxime
Quantity
120 mg
Type
reactant
Smiles
CC1(C(CCC1=NO)=NO)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
brine
Quantity
30 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1(C(CCC1N)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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